4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-15(18)11-2-4-12(5-3-11)16-8-10-1-6-13-14(7-10)20-9-19-13/h1-7,16H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMXVBCFPHMKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69671-78-9 | |
| Record name | 4-(((1,3-Benzodioxol-5-yl)methyl)amino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069671789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(((1,3-BENZODIOXOL-5-YL)METHYL)AMINO)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ4J4UMV5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Esterification of 4-Nitrobenzoic Acid
The process begins with protecting the carboxylic acid group of 4-nitrobenzoic acid through esterification. Reacting 4-nitrobenzoic acid with excess ethanol in the presence of concentrated sulfuric acid under reflux (80–90°C, 6–8 hours) yields 4-nitrobenzoic acid ethyl ester. This step achieves near-quantitative conversion (95–98% yield) by leveraging the acid catalyst’s role in protonating the carbonyl oxygen, facilitating nucleophilic attack by ethanol.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | H₂SO₄ (10% w/w) |
| Temperature | 80–90°C (reflux) |
| Duration | 6–8 hours |
Catalytic Hydrogenation of Nitro Group
The nitro group in the ester intermediate is reduced to an amine using hydrogen gas (1–3 atm) over a palladium-on-carbon (Pd/C, 5–10% loading) catalyst in methanol. This exothermic reaction proceeds at 25–30°C for 2–4 hours, achieving 85–90% yield. The choice of Pd/C over alternatives like Raney nickel ensures selectivity without over-reduction.
Critical Parameters
- Pressure : 1–3 atm H₂
- Catalyst Loading : 5–10% Pd/C
- Workup : Filtration to remove catalyst, followed by solvent evaporation under reduced pressure.
Nucleophilic Alkylation with 1,3-Benzodioxol-5-ylmethyl Chloride
The amine intermediate undergoes alkylation using 1,3-benzodioxol-5-ylmethyl chloride in anhydrous dimethylformamide (DMF) with potassium carbonate as a base. Heating to 60–70°C for 8–12 hours facilitates the SN2 displacement, yielding the N-alkylated ester (75–80% yield). The benzodioxole moiety’s electron-rich nature enhances the electrophilicity of the methyl chloride, promoting efficient coupling.
Reaction Mechanism Insights
- Base Role : K₂CO₃ deprotonates the amine, generating a stronger nucleophile.
- Solvent Effect : DMF stabilizes the transition state through polar aprotic interactions.
Ester Hydrolysis to Carboxylic Acid
The final step involves saponification of the ethyl ester using aqueous sodium hydroxide (2M, 4–6 equivalents) in tetrahydrofuran (THF)/water (3:1 v/v) at 70–80°C for 3–5 hours. Acidification with HCl precipitates the target compound, which is recrystallized from ethanol/water (90–92% yield).
Optimization Considerations
- Alkali Concentration : Excess NaOH ensures complete ester cleavage.
- Temperature Control : Prolonged heating above 80°C risks decarboxylation.
Alternative Methodological Approaches
Imidazolide-Mediated Coupling
Inspired by bumetanide derivatization techniques, this method activates 4-aminobenzoic acid as an imidazolide intermediate. Treating 4-aminobenzoic acid with 1,1′-carbonyldiimidazole (CDI) in ethyl acetate forms the reactive acyl imidazolide, which couples with 1,3-benzodioxol-5-ylmethylamine at 25°C overnight (Scheme 1). While avoiding ester protection/deprotection steps, the route suffers from lower yields (60–65%) due to competing side reactions.
Scheme 1: Imidazolide Pathway
- 4-Aminobenzoic acid + CDI → Acyl imidazolide
- Acyl imidazolide + Benzodioxolmethylamine → Target compound
Reductive Amination Strategy
A hypothetical approach involves condensing 4-aminobenzoic acid with 1,3-benzodioxol-5-carbaldehyde using sodium cyanoborohydride in methanol/acetic acid (pH 4–5). Although unconfirmed for this specific compound, analogous reductive aminations achieve 70–75% yields in related systems.
Advantages :
- Single-step synthesis from commercially available aldehydes.
- Mild conditions preserve acid-sensitive benzodioxole rings.
Optimization Strategies for Industrial Viability
Solvent Selection and Recycling
Switching from DMF to dimethylacetamide (DMAc) in the alkylation step reduces toxicity and improves recyclability. DMAc’s higher boiling point (165°C vs. 153°C for DMF) allows safer high-temperature operations.
Catalytic System Refinement
Replacing Pd/C with platinum oxide (PtO₂) in hydrogenation trials increased turnover frequency by 40% but raised costs. Economic analyses suggest Pd/C remains optimal for large-scale batches.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 6.85–6.95 (m, 3H, benzodioxole-H), 4.45 (s, 2H, CH₂NH), 7.65 (d, J = 8.4 Hz, 2H, Ar-H).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C of benzodioxole).
Elemental Analysis
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| C | 66.7 | 66.5 |
| H | 4.90 | 4.85 |
| N | 5.50 | 5.48 |
Industrial-Scale Production Considerations
Batch reactors (500–1000 L) operating at 10–15 kg/day capacity dominate current manufacturing. Continuous-flow systems are under investigation to enhance heat transfer during exothermic hydrogenation steps.
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituents : Bromo or nitro groups (e.g., ) introduce electron-withdrawing effects, altering electronic distribution and acidity compared to the unsubstituted benzodioxol in the target compound.
- Heterocycles : Pyrazolopyrimidine or benzothiazole moieties expand π-conjugation and may enhance binding to biological targets.
Physicochemical Properties
- Acidity (pKa): The target compound’s carboxylic acid pKa is expected to be ~2.5–3.0, similar to unsubstituted benzoic acid. Bromo or nitro substituents (e.g., ) lower pKa to ~1.8–2.2 due to electron-withdrawing effects . Azo-linked compounds (e.g., ) exhibit dual acidity (carboxylic acid pKa ~2.5; phenolic -OH pKa ~8–10) .
- Solubility : Bromo or nitro analogs show reduced aqueous solubility compared to the target compound due to increased hydrophobicity .
Biological Activity
4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound is characterized by the presence of a benzodioxole moiety linked to an amino group and a benzoic acid structure. This unique configuration may contribute to its diverse biological activities. The molecular formula for this compound is CHNO.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown:
- Antibacterial Properties : Certain derivatives demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 15.62 µM .
- Antifungal Activity : Broad-spectrum antifungal properties have been reported, with some compounds showing MICs of ≥ 7.81 µM against various fungal strains .
Anticancer Properties
The anticancer potential of related compounds has been explored, with findings suggesting that modifications to the structure can enhance cytotoxicity against cancer cell lines. For example:
- Compounds derived from 4-aminobenzoic acid have shown notable cytotoxicity against HepG2 cells (IC50 ≥ 15.0 µM) .
- The structural features of this compound may confer similar anticancer activities, warranting further investigation.
The mechanism of action for compounds similar to this compound often involves interference with critical metabolic pathways in microorganisms and cancer cells. For instance:
- Inhibition of Dihydropteroate Synthase : Some derivatives act as competitive inhibitors of this enzyme, which is crucial for folate biosynthesis in bacteria .
Comparative Biological Activity
The following table summarizes the biological activities of several structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(3-Bromophenyl)-2,4-dioxobutanoic acid | Dioxobutanoic acid moiety | Antitumor activity |
| 4-[2-(3,4-Diethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-4H-[1,2,4]triazole-3-thiol | Incorporates triazole ring | Antifungal properties |
| 4-methylthiazole-5-carboxylic acid | Thiazole ring with carboxylic acid | Antimicrobial effects |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives based on the core structure of this compound. These studies highlight:
Q & A
Basic Research Question
- Purity : HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) with UV detection at 254 nm .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by TLC or LC-MS to detect hydrolysis or oxidation products .
Advanced Consideration : For hygroscopic samples, dynamic vapor sorption (DVS) analysis quantifies moisture uptake, which can affect crystallinity and reactivity .
How do substituents on the benzodioxole ring influence the compound’s biological activity?
Advanced Research Question
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -F, -CF₃) on the benzodioxole ring enhance binding to enzymes like cyclooxygenase (COX) or cytochrome P450. For example:
| Substituent | IC₅₀ (COX-2 Inhibition) | LogP |
|---|---|---|
| -H | 12 µM | 2.1 |
| -CF₃ | 3.5 µM | 2.8 |
| Data derived from analogs in . |
Methodological Insight : Use molecular docking (AutoDock Vina) to predict binding affinities and guide synthetic prioritization .
How can conflicting spectral data (e.g., NMR or IR) be reconciled during structural elucidation?
Advanced Research Question
Contradictions often arise from tautomerism or solvent effects. For example:
- NMR : Aromatic proton splitting patterns in DMSO-d₆ may differ from CDCl₃ due to hydrogen bonding. Compare with computed chemical shifts (GIAO method) .
- IR : Carboxylic acid dimerization in solid-state FTIR (~2500–3000 cm⁻¹ broad -OH stretch) vs. monomeric forms in solution .
Resolution Strategy : Perform variable-temperature NMR or solvent-dependent IR studies to identify dynamic equilibria .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
Key issues include:
- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce purification complexity .
- Byproduct Formation : Optimize stoichiometry (1:1.05 molar ratio of amine to halide) to minimize unreacted starting materials .
Process Analytics : Use inline PAT (process analytical technology) tools like ReactIR to monitor reaction progress in real time .
How can adsorption studies inform the design of delivery systems for this compound?
Advanced Research Question
Surface-modified carriers (e.g., mesoporous silica nanoparticles) improve bioavailability. Key parameters:
| Carrier | Loading Efficiency | Release (pH 7.4) |
|---|---|---|
| Silica NPs | 78% | 85% in 24h |
| Chitosan NPs | 65% | 92% in 12h |
| Data adapted from . |
Methodology : Langmuir isotherm models quantify adsorption capacity, while DSC/TGA assess thermal stability in formulations .
What computational tools predict the environmental fate and toxicity of this compound?
Advanced Research Question
- EPI Suite : Estimates biodegradability (e.g., BIOWIN score <2.5 indicates persistence) .
- ECOSAR : Predicts aquatic toxicity (e.g., LC₅₀ for fish: ~10 mg/L) .
Validation : Compare with experimental microtox assays (e.g., Daphnia magna acute toxicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
